
Eltanexor
Overview
Description
Eltanexor (KPT-8602) is a second-generation selective inhibitor of nuclear export (SINE) that specifically targets exportin-1 (XPO1), a nuclear export protein overexpressed in multiple cancers. XPO1 facilitates the transport of tumor suppressor proteins (e.g., p53, p21) and oncogenic mRNAs out of the nucleus, promoting cancer progression and therapy resistance . By blocking XPO1, this compound forces nuclear retention of these cargoes, reactivating tumor-suppressive pathways and inducing apoptosis .
Preclinical studies demonstrate this compound’s efficacy in diverse malignancies, including glioblastoma (GBM), colorectal cancer (CRC), acute myeloid leukemia (AML), and myelodysplastic syndrome (MDS), with nanomolar IC50 values in vitro . Clinically, this compound has shown promising response rates (e.g., 53% in MDS) and improved tolerability compared to first-generation XPO1 inhibitors, attributed to reduced blood-brain barrier (BBB) penetration .
Preparation Methods
The synthesis of eltanexor involves several key steps. The compound is a member of the triazole class, specifically 1H-1,2,4-triazole substituted by (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively . The synthetic route typically involves the formation of the triazole ring followed by the introduction of the substituents under controlled reaction conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
XPO1 Binding and Nuclear Retention Mechanism
Eltanexor covalently binds to cysteine 528 in the cargo-binding pocket of XPO1, inducing conformational changes that prevent interaction with nuclear export signals (NESs). This results in nuclear retention of tumor suppressor proteins (TSPs) and cell cycle regulators:
Proteasome-Mediated Degradation of XPO1
This compound promotes ubiquitination and proteasomal degradation of XPO1, reducing its cytoplasmic availability for cargo transport:
-
Key Observations :
Transcriptional and Post-Translational Effects
This compound modulates gene expression and protein localization through XPO1 inhibition:
mRNA and Protein Induction
-
TP53 Pathway Activation :
Antiviral Activity
-
HCMV Replication Inhibition :
Pharmacokinetic and Clinical Data
This compound demonstrates improved tolerability over first-generation SINE compounds (e.g., selinexor) due to reduced CNS penetration:
Parameter | Preclinical (Mice) | Clinical (MDS Patients) | Source |
---|---|---|---|
Oral bioavailability | 85% | 70–80% (10–20 mg doses) | |
Half-life | 6–8 hours | 9–12 hours | |
Dose-limiting toxicity | None observed | Grade 3 fatigue (15%) |
Synergistic Combinations
This compound enhances efficacy of standard therapies across cancer types:
Scientific Research Applications
Eltanexor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the mechanisms of nuclear export and its inhibition.
Biology: The compound is employed in research to understand the role of XPO1 in cellular processes and its impact on tumor suppressor proteins.
Medicine: This compound is being investigated for its potential therapeutic applications in various cancers, including multiple myeloma and myelodysplastic syndromes
Mechanism of Action
Eltanexor exerts its effects by inhibiting the nuclear export protein XPO1. This inhibition leads to the accumulation and activation of tumor suppressor proteins in the nucleus, which in turn suppresses tumor growth and induces apoptosis in cancer cells. The molecular targets of this compound include tumor suppressor proteins such as p53, IκB, and FOXO, as well as oncoproteins like c-MYC and BCL-2 .
Comparison with Similar Compounds
Comparison with Similar XPO1 Inhibitors
Pharmacological Profile
Parameter | Eltanexor | Selinexor (1st-gen) | Verdinexor |
---|---|---|---|
BBB Penetration | Low | High | Not reported |
IC50 (GBM) | 82 nM (stem-like cells) | 133 nM | Not studied |
Key Mechanism | XPO1 degradation, p53/CDKN1A activation | XPO1 cargo binding | XPO1 cargo binding |
Clinical Stage | Phase I/II (MDS, solid tumors) | FDA-approved (MM, DLBCL) | Preclinical |
Toxicity Profile | Reduced CNS side effects | Anorexia, fatigue, nausea | Limited data |
- Potency : this compound exhibits lower IC50 values than Selinexor in GBM stem-like cells (82 nM vs. 133 nM), suggesting enhanced efficacy .
Efficacy Across Cancer Types
- Glioblastoma (GBM): this compound induces apoptosis in GBM stem-like cells at 100 nM, with synergistic effects when combined with temozolomide (TMZ) or radiotherapy . Selinexor shows higher IC50 (133 nM) and greater BBB penetration, limiting its utility in non-CNS malignancies .
Hematologic Malignancies :
Synergy with Combination Therapies
Chemotherapy and Radiotherapy
- TMZ Combination : this compound enhances TMZ efficacy in GBM, particularly in TMZ-resistant stem-like cells, by inducing rapid apoptosis .
- Radiosensitization : Pretreatment with this compound increases radiation sensitivity in GBM cells (e.g., 1.73-fold enhancement in U251 cells) .
Targeted Agents
- Alrizomadlin (MDM2 inhibitor): Synergistic cytotoxicity (>99% cell death) in colon adenocarcinoma models .
- Pelcitoclax (BCL-2 inhibitor) : Combined with this compound, it induces apoptosis in rhabdomyosarcoma and lung cancer models .
Biological Activity
Eltanexor, also known as KPT-8602, is a second-generation selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and glioblastoma. The following sections detail the biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies highlighting its therapeutic potential.
This compound functions primarily by inhibiting XPO1, which is responsible for the nuclear export of various proteins, including tumor suppressors and transcription factors. By promoting the nuclear retention of these proteins, this compound enhances their activity and can lead to increased apoptosis in cancer cells. Notably, it has been shown to:
- Induce Apoptosis : this compound triggers apoptosis in cancer cells by activating TP53-dependent pathways. It increases the expression of TP53-related genes such as CDKN1A and PUMA, which are crucial for cell cycle regulation and apoptosis induction .
- Enhance Antiviral Response : Recent studies indicate that this compound promotes the proteasome-mediated degradation of XPO1, leading to the nuclear retention of interferon regulatory factor 3 (IRF-3). This results in heightened expression of type I interferons and interferon-stimulated genes (ISGs), suggesting a novel antiviral mechanism .
Hematological Malignancies
In clinical trials, this compound has demonstrated promising results in treating higher-risk myelodysplastic syndromes (MDS) and multiple myeloma:
- Phase 2 Study Results : In a recent Phase 2 trial involving patients with relapsed or refractory higher-risk MDS, this compound was administered at a dose of 10 mg orally on days 1-5 each week. The study reported:
The safety profile was generally manageable, with common adverse events including asthenia (47%), diarrhea (43%), and nausea (33%), primarily Grade 1-2 .
Glioblastoma
In preclinical studies focusing on glioblastoma, this compound has shown significant efficacy:
- Reduced Cell Viability : this compound effectively decreased the viability of glioblastoma cells at nanomolar concentrations. It also sensitized these cells to radiotherapy, enhancing therapeutic outcomes when combined with temozolomide (TMZ) .
- Mechanism of Action : The compound's ability to induce apoptosis in glioblastoma stem-like cells was linked to increased expression of TP53-related genes, contributing to its effectiveness as a monotherapy and in combination with existing treatments .
Data Summary Table
Study Type | Population | Dose | ORR (%) | mOS (months) | Transfusion Independence (%) | Common AEs (%) |
---|---|---|---|---|---|---|
Phase 2 MDS Study | Higher-risk MDS patients | 10 mg orally | 27-31 | 8.7 | 29 | Asthenia (47), Diarrhea (43), Nausea (33) |
Preclinical Glioblastoma Study | Glioblastoma cell lines | Nano-molar | N/A | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Eltanexor in cancer cells?
this compound selectively inhibits exportin-1 (XPO1/CRM1), blocking nuclear export of tumor suppressor proteins (e.g., p53, FOXO) and oncoprotein mRNAs. This forces nuclear retention of tumor suppressors, reactivating their pro-apoptotic and anti-proliferative functions. The EC50 for XPO1 inhibition is 60.9 nM in leukemic cell lines, with caspase-3 cleavage observed at nanomolar concentrations (10–100 nM) in glioblastoma and leukemia models .
Q. What experimental models are commonly used to assess this compound’s anti-tumor activity?
- In vitro: Dose-response assays (e.g., Cell-Titer Glo for IC50 determination) in cell lines like U87 (glioblastoma), Reh (ALL), and MV4-11 (AML). Apoptosis is quantified via flow cytometry (Annexin V/PI) and Western blot (cleaved caspase-3) .
- In vivo: Xenograft models (e.g., NPM1-mutated AML mice) show prolonged survival and reduced tumor burden. Efficacy is often measured by spleen weight reduction, blood counts, and CD45.2+ cell depletion in peripheral blood .
Q. How does this compound’s pharmacokinetic profile differ from first-generation XPO1 inhibitors like selinexor?
this compound exhibits minimal blood-brain barrier penetration in preclinical models, reducing CNS-related toxicities (e.g., anorexia, weight loss). This allows higher dosing frequency (e.g., 5 days/week vs. 1–2 days/week for selinexor) and improved tolerability in mice, with body weight loss <10% compared to >20% for selinexor .
Advanced Research Questions
Q. What strategies optimize this compound’s synergy with combination therapies?
- Sequential dosing: Pre-treating tumor cells with this compound (0.05–0.5 µM) before adding CAR T cells enhances cytotoxicity in ALL (Nalm-6) and NHL (Daudi) models, as measured by 51Cr release assays .
- BH3 mimetics: Combining this compound with venetoclax (BCL-2 inhibitor) or A1210477 (MCL-1 inhibitor) in glioblastoma amplifies caspase-3/7 activity by 2–3 fold compared to monotherapy .
- Radiation/TMZ: this compound sensitizes glioblastoma stem-like cells (GSCs) to radiotherapy (2 Gy) and temozolomide (IC50 reduction by 40%) via sustained XPO1 inhibition .
Q. How do biomarkers like XPO1 protein levels influence this compound sensitivity?
Cell lines with higher XPO1 expression (e.g., Reh ALL: 2.10 ± 0.01 relative units) exhibit greater sensitivity (IC50: 0.05 µM) compared to low-expressing lines (e.g., Raji NHL: 0.23 µM). Western blot quantification of XPO1 in patient-derived cells can stratify responders .
Q. What contradictions exist in this compound’s preclinical and clinical data?
- Efficacy vs. Toxicity: While this compound shows potent anti-leukemic activity in HMA-refractory MDS (53% ORR), clinical trials report grade 1–2 nausea and fatigue, suggesting residual CNS effects despite low brain penetration .
- CNS Penetration: Preclinical models claim minimal brain exposure, yet in glioblastoma, this compound reduces tumor viability at 10 nM, implying partial blood-brain barrier penetration in certain contexts .
Q. How can researchers address this compound’s limited apoptosis induction in solid tumors?
- Triple combinations: In glioblastoma, this compound + venetoclax + A1210477 increases caspase activity by 4-fold compared to dual therapy, leveraging synthetic lethality between XPO1 inhibition and mitochondrial apoptosis pathways .
- Dose escalation: In colorectal cancer xenografts, daily dosing (20 mg/kg for 14 days) achieves sustained XPO1 inhibition without significant toxicity, improving progression-free survival .
Q. What in vivo models validate this compound’s role in synthetic lethality?
- TET2-mutant AML: this compound selectively kills TET2-deficient HSPCs (IC50: 0.06 µM) while sparing wild-type cells, demonstrated via replating assays and survival studies in CD45.1/CD45.2 chimeric mice .
- SF3B1-mutant MDS: Combining this compound with venetoclax reduces mutant cell burden by 70% in peripheral blood, validated by FACS analysis of CD45.2+ cells and spleen histology .
Q. Methodological Recommendations
- Apoptosis Assays: Use Annexin V/PI staining with flow cytometry for quantitative apoptosis rates. Confirm with Western blot for cleaved caspase-3 .
- XPO1 Inhibition: Measure nuclear accumulation of p53 or FOXO1 via immunofluorescence or subcellular fractionation .
- In Vivo Dosing: For leukemia models, administer 10 mg/kg this compound orally for 5 days/week; monitor body weight and food intake weekly to assess tolerability .
Properties
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-52-4 | |
Record name | Eltanexor [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltanexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELTANEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.